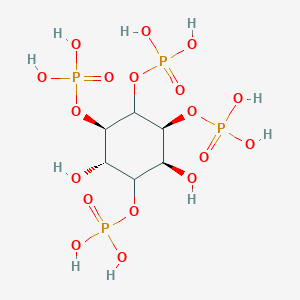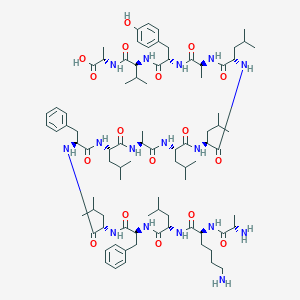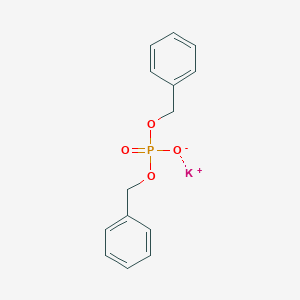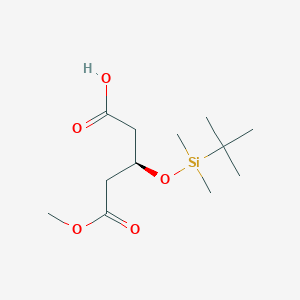
1,3,4,5-Tetrakisfosfato de inositol
Descripción general
Descripción
El 1,3,4,5-Tetrakisfosfato de Inositol es un miembro de la familia de los fosfatos de inositol, que son moléculas de señalización implicadas en varios procesos celulares. Este compuesto es particularmente significativo debido a su papel en las vías de señalización celular, especialmente en la regulación de la liberación de calcio dentro de las células .
Aplicaciones Científicas De Investigación
El 1,3,4,5-Tetrakisfosfato de Inositol tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El 1,3,4,5-Tetrakisfosfato de Inositol ejerce sus efectos uniéndose a receptores y proteínas específicas dentro de la célula. Principalmente se dirige al dominio de homología de pleckstrina que contiene proteínas, que están implicadas en varias vías de señalización . Al unirse a estas proteínas, puede modular la actividad de enzimas y otras moléculas de señalización, influyendo así en procesos celulares como la liberación de calcio, la proliferación celular y la apoptosis .
Direcciones Futuras
Blocking the 5PP-InsP5/InsP8 signaling pathway by inhibiting the biosynthesis of 5PP-InsP5, which is related to Ins(1,3,4,5)P4, demonstrates therapeutic benefits in preclinical studies . This suggests that inositol phosphates could be a promising therapeutic approach for certain diseases treatment, such as metabolic disorders .
Análisis Bioquímico
Biochemical Properties
Inositol 1,3,4,5-tetrakisphosphate interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with inositol trisphosphate kinases (ITPKs), which play a crucial role in its metabolism . The compound also interacts with inositol polyphosphate multikinase (IPMK), which functions as a primitive ITPK by catalyzing the 3-phosphorylation of Ins(1,4,5)P3 to produce Ins(1,3,4,5)P4 .
Cellular Effects
Inositol 1,3,4,5-tetrakisphosphate has profound effects on various types of cells and cellular processes. It plays a vital role in regulating calcium homeostasis by controlling the concentrations of IP3 and IP4 . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Inositol 1,3,4,5-tetrakisphosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the same PH domain as phosphatidylinositol 3,4,5 trisphosphate (PtdIns(3,4,5)P3), competing for its binding and thus negatively regulating PtdIns(3,4,5)P3 signaling .
Temporal Effects in Laboratory Settings
The effects of Inositol 1,3,4,5-tetrakisphosphate change over time in laboratory settings. For instance, it has been observed that the compound’s kinase activity is dramatically upregulated upon chemoattractant stimulation .
Metabolic Pathways
Inositol 1,3,4,5-tetrakisphosphate is involved in various metabolic pathways. It is synthesized through a series of phosphorylation reactions catalyzed by various inositol phosphate kinases . The compound also plays a crucial role in inositol phosphate metabolism .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 1,3,4,5-Tetrakisfosfato de Inositol se sintetiza a través de una serie de reacciones de fosforilación. El precursor principal, el 1,4,5-trifosfato de inositol, es fosforilado por la 1,4,5-trifosfato de inositol 3-quinasa para producir this compound . Las condiciones de reacción suelen implicar el uso de ATP como donante de fosfato y requieren enzimas quinasas específicas para catalizar la reacción.
Métodos de producción industrial: La producción industrial de this compound es menos común debido a sus aplicaciones especializadas. Se puede producir en grandes cantidades utilizando tecnología de ADN recombinante para expresar las quinasas necesarias en sistemas microbianos, seguido de procesos de purificación para aislar el compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: El 1,3,4,5-Tetrakisfosfato de Inositol principalmente experimenta reacciones de fosforilación y desfosforilación. Se puede fosforilar aún más para producir fosfatos de inositol más altos o desfosforilar para volver a los fosfatos de inositol más bajos .
Reactivos y condiciones comunes: Las reacciones de fosforilación suelen requerir ATP y enzimas quinasas específicas, mientras que las reacciones de desfosforilación implican fosfatasas y agua .
Productos principales: Los principales productos de estas reacciones incluyen varios fosfatos de inositol como el 1,3,4,5,6-pentakisfosfato de inositol y el 1,4,5-trifosfato de inositol .
Comparación Con Compuestos Similares
El 1,3,4,5-Tetrakisfosfato de Inositol es único entre los fosfatos de inositol debido a su patrón de fosforilación específico y su papel en la señalización celular. Los compuestos similares incluyen:
1,4,5-Trifosfato de Inositol: Actúa como un segundo mensajero en la señalización de calcio.
1,3,4,5,6-Pentakisfosfato de Inositol: Implicado en la regulación de varias vías de señalización.
Hexakisfosfato de Inositol: Desempeña un papel en el metabolismo energético y otros procesos celulares.
El this compound es distinto en su capacidad para unirse específicamente y regular las proteínas que contienen el dominio de homología de pleckstrina, lo que lo convierte en un componente crítico de las redes de señalización celular .
Propiedades
IUPAC Name |
[(1S,2S,4S,5R)-2,4-dihydroxy-3,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2-,3?,4-,5+,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPFCGZLFXVXBG-FTSGZOCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O18P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908090 | |
| Record name | 4,6-Dihydroxycyclohexane-1,2,3,5-tetrayl tetrakis[dihydrogen (phosphate)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102850-29-3 | |
| Record name | Inositol-1,3,4,5-tetrakisphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102850293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dihydroxycyclohexane-1,2,3,5-tetrayl tetrakis[dihydrogen (phosphate)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inositol 1,3,4,5-tetraphosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK67P86535 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)



![2-hydroxyethyl-[[4-[[2-hydroxyethyl(dimethyl)azaniumyl]methyl]phenyl]methyl]-dimethylazanium;dibromide](/img/structure/B35440.png)








